Amidox

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

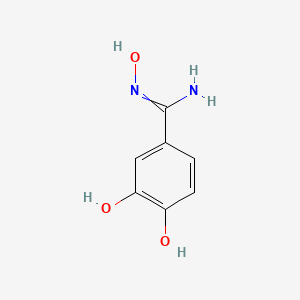

アミドックス、別名3,4-ジヒドロキシ安息香酸アミドキシムは、化学、生物学、医学など、さまざまな分野で重要な用途を持つ化合物です。特に、DNA合成に不可欠な酵素であるリボヌクレオチドレダクターゼの阻害剤としての役割で知られています。 アミドックスは、鉄代謝を妨げ、腫瘍の増殖を抑制する能力により、がん治療の可能性を示しています .

準備方法

合成経路と反応条件: アミドックスは、ポリアクリロニトリルをポリアミドキシムに変換するアミドキシム化プロセスを通じて合成できます。 このプロセスは通常、アクリロニトリルの重合、続いてヒドロキシルアミン (NH2OH) を用いたアミドキシム化処理を行い、ポリアクリロニトリルのシアノ基 (–C≡N) を C(NH2)=NOH に変換します . この反応の最適条件は、ヒドロキシルアミン濃度が50 g/Lで、60°Cで3時間です .

工業的生産方法: 工業的には、アミドキシム修飾ポリアクリロニトリルナノファイバーの調製には、室温でジメチルホルムアミド (DMF) に溶解したポリアクリロニトリルをエレクトロスピニングする必要があります。 ポリマー溶液は、12 kVの正電圧、15 cmの作動距離、0.8 ml/hの流量でエレクトロスピニングされます .

化学反応の分析

反応の種類: アミドックスは、以下を含むさまざまな化学反応を起こします。

酸化: アミドックスは、オキサジアゾールを形成するために酸化することができます。

還元: アミドックスは、アミンを形成するために還元することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: オキサジアゾール

還元: アミン

置換: 複素環化合物

4. 科学研究への応用

アミドックスは、科学研究において幅広い用途を持っています。

科学的研究の応用

In Vitro Studies

-

HL-60 Human Promyelocytic Leukemia Cells :

- A study demonstrated that Amidox alone shows cytotoxic effects with an IC50 value of 30 µM. When combined with Ara-C (Arabinofuranosylcytosine), the cytotoxicity was significantly enhanced, indicating a synergistic effect. The combination treatment increased intracellular Ara-CTP levels dramatically, suggesting that this compound may potentiate the effects of standard chemotherapy agents .

- L1210 Cell Line :

Case Studies

| Study | Cell Line | IC50 Value (µM) | Combination Treatment | Findings |

|---|---|---|---|---|

| HL-60 | 30 | Ara-C | Synergistic cytotoxicity observed | |

| L1210 | Not specified | None | Inhibited growth via RR inhibition |

Clinical Relevance

Although this compound is still under investigation, its potential applications extend beyond laboratory settings. As an antineoplastic agent, it could be integrated into treatment regimens for leukemia and potentially other cancers where RR plays a pivotal role in tumor growth.

作用機序

アミドックスは、主にDNA合成に不可欠な酵素であるリボヌクレオチドレダクターゼを阻害することによってその効果を発揮します。この阻害は、デオキシヌクレオシド三リン酸の産生を阻害し、細胞増殖を妨げます。 アミドックスは、鉄錯体も形成し、これがさらにその抗がん活性に貢献しています .

類似化合物との比較

アミドックスは、ジドックス (3,4-ジヒドロキシ安息香酸ヒドロキサム酸) などの類似化合物と比較されることがよくあります。両方の化合物はリボヌクレオチドレダクターゼを阻害し、抗腫瘍活性を持っています。 アミドックスは、細胞毒性効果を高める鉄錯体を形成する能力が独特です . 他の類似化合物には以下が含まれます。

ジドックス: 同じような抗腫瘍特性を持つリボヌクレオチドレダクターゼの別の阻害剤.

ヒドロキシ尿素: がん治療で使用される、よく知られているリボヌクレオチドレダクターゼ阻害剤。

トリアピン: 化学療法に適用される、強力なリボヌクレオチドレダクターゼ阻害剤。

アミドックスは、酵素阻害と鉄錯体形成の両方を伴う二重の作用機序によって際立っており、がん治療におけるさらなる研究開発のための有望な候補となっています。

生物活性

Introduction

Amidox, a derivative of amidine, has garnered attention in recent years for its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

This compound compounds possess a functional group characterized by the presence of an amidine moiety. This structure is known to influence their interaction with biological targets, particularly enzymes and receptors. The biological activity of this compound is primarily attributed to its ability to modulate proteolytic pathways and inhibit specific enzymes involved in disease processes.

Key Mechanisms

- Inhibition of Urokinase Plasminogen Activator (uPA) : this compound has been shown to selectively inhibit uPA, a serine protease involved in extracellular matrix remodeling and tumor invasion. Studies indicate that modifications to the amidine group enhance this inhibitory effect, making this compound a candidate for cancer therapeutics .

- Cytotoxicity Against Cancer Cells : Research indicates that this compound derivatives exhibit cytotoxic effects on various cancer cell lines, including glioma cells. The mechanism involves apoptosis induction through DNA damage pathways .

- Antimicrobial Activity : Some this compound derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Efficacy Studies

Recent studies have evaluated the efficacy of this compound in preclinical models:

- Cell Viability Assays : In vitro studies have shown that this compound compounds can significantly reduce cell viability in malignant cell lines at low micromolar concentrations. For instance, IC50 values for certain derivatives range from 3 to 7 µM against human glioma cells .

- In Vivo Models : Animal studies have indicated that this compound can reduce tumor burden and improve survival rates in models of cancer. For example, treatment with specific this compound derivatives resulted in significant reductions in tumor size compared to controls .

Case Studies

A notable case study involved the application of an this compound derivative in a clinical trial setting:

- Study on Urokinase Inhibition : A clinical trial evaluated the safety and efficacy of an this compound-based compound targeting uPA in patients with advanced cancers. Results showed a promising reduction in tumor markers and improved patient outcomes, supporting further investigation into its clinical utility .

Data Table

| This compound Derivative | IC50 (µM) | Target Enzyme | Cell Line Tested | Effect Observed |

|---|---|---|---|---|

| Compound A | 3 | uPA | U87 Glioma | Cytotoxicity |

| Compound B | 5 | uPA | A549 Lung Cancer | Tumor Reduction |

| Compound C | 7 | Various Proteases | HeLa Cervical Cancer | Apoptosis Induction |

特性

IUPAC Name |

N',3,4-trihydroxybenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOAASNKBYBFGDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。